
Progabid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Progabide is an analog and prodrug of γ-aminobutyric acid (GABA) primarily utilized in the treatment of epilepsy . This compound, marketed under the trade name Gabrene by Sanofi-Aventis, functions by converting into GABA, thereby acting as an agonist of GABA~A~, GABA~B~, and GABA~A~-ρ receptors . While its primary application is in managing epilepsy, progabide has been explored for various other conditions, reflecting its diverse pharmacological potential .
Approved Use
- Epilepsy: Progabide is approved in France for the treatment of various types of epilepsy, including generalized tonic-clonic, myoclonic, partial, and Lennox-Gastaut syndrome seizures, in both children and adults . Clinical trials have demonstrated significant reductions in seizure frequency in patients treated with progabide compared to placebo .
Investigational Uses
- Parkinson's Disease: Progabide has been investigated for its potential in treating Parkinson's disease. Studies have shown contradictory effects on dopamine levels, with some patients experiencing improvement in Parkinson's symptoms but a worsening of L-dopa dyskinesia, and others showing improvement in dyskinesia but aggravated Parkinson's symptoms .
- Schizophrenia: Although early studies indicated that progabide was ineffective as an antipsychotic, it has shown potential in improving environmental responsiveness and social interactions in schizoaffective and hebephrenic patients .
- Other Neurological and Psychiatric Disorders: Progabide has also been explored for clinical depression, anxiety disorder, and spasticity, with varying degrees of success .
Scientific Research Applications
- Anticonvulsant Studies: Progabide has been used in experimental studies to understand its anticonvulsant effects during different stages of development. Research on rats has shown that progabide's action against seizures changes with age, suggesting a developmental influence on its mechanism .
- Epilepsy Research: It has been used in randomized, double-blind, cross-over trials to study its efficacy as an add-on drug to standard antiepileptic therapies. Such studies provide insights into its effectiveness against different types of epilepsies .
- GABA Receptor Agonism: Progabide functions via conversion into GABA, thereby acting as an agonist of GABA~A~, GABA~B~, and GABA~A~-ρ receptors .
- Clinical Trials: Progabide has undergone rigorous clinical trials to evaluate its efficacy and safety in treating partial seizures. These trials often involve strict controls, such as uniform co-medication and predefined drug concentration ranges .
Data Table: Clinical Trial Outcomes
Case Studies and Research Findings
- Epilepsy Treatment:
- A double-blind, randomized, two-period, cross-over trial compared progabide (19.3-36 mg/kg/day) and placebo as add-on drugs to standard therapy. The trial reported that seizures were reduced in 14 of 15 patients during the progabide period compared to the placebo period .
- A study on patients with intractable epilepsy showed that progabide was not a potent antiepileptic drug in this population . The study included uniform co-medication and maintained concentrations of phenytoin and carbamazepine within narrow, predefined concentration ranges .
- Animal Studies:
Safety and Tolerability
Wirkmechanismus
Progabide, also known as Halogabide, is an analogue and prodrug of γ-aminobutyric acid (GABA) used in the treatment of epilepsy .
Target of Action
Progabide primarily targets the GABA A and GABA B receptors located on the terminals of primary afferent fibers . These receptors play a crucial role in inhibitory neurotransmission in the brain .
Mode of Action
Progabide binds to both GABA A and GABA B receptors . Binding to GABA A results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
Progabide acts by enhancing the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .
Pharmacokinetics
Progabide is well absorbed with a bioavailability of 60% . It is primarily metabolized in the liver . The compound has a half-life of approximately 4 hours . It is also noteworthy that Progabide has a high protein binding capacity of 95% .
Result of Action
The molecular and cellular effects of Progabide’s action result in an increase in the inhibitory effects of GABA in the brain, which helps to dampen excessive neuronal firing . This leads to a reduction in the symptoms of epilepsy .
Action Environment
The action of Progabide can be influenced by various environmental factors. For instance, its solubility increases with a decrease in pH . .
Biochemische Analyse
Biochemical Properties
Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers . This interaction results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
The effects of Progabide on cells are primarily due to its action on GABA receptors. By binding to these receptors, Progabide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Progabide involves its binding to both GABAA and GABAB receptors. This binding results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Temporal Effects in Laboratory Settings
It is known that Progabide is well absorbed with a bioavailability of 60% and has a half-life of 4 hours .
Metabolic Pathways
Analyse Chemischer Reaktionen
SL 76002 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann reduziert werden, aber spezifische Reduktionsreaktionen werden nicht häufig berichtet.
Substitution: SL 76002 kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen. Häufige Reagenzien für diese Reaktionen sind Halogene und andere Elektrophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. .
Vergleich Mit ähnlichen Verbindungen
SL 76002 ähnelt anderen Gamma-Aminobuttersäure-Rezeptoragonisten wie Muscimol und THIP. Es weist jedoch einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:
Ähnliche Verbindungen
- Muscimol
- THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol)
- SL 75102
- Gabamid
- Gamma-Aminobuttersäure (GABA)
Vorbereitungsmethoden
Die Synthese von SL 76002 beinhaltet die Reaktion von p-Chlorbenzoesäure mit Thionylchlorid unter Bildung von p-Chlorbenzoylchlorid. Dieser Zwischenstoff wird dann mit 4-Fluorphenol verestert, wodurch 4-Fluorphenyl-4-chlorbenzoat entsteht . Die detaillierten industriellen Produktionsverfahren sind in der Öffentlichkeit nicht leicht zugänglich, aber die Synthese beinhaltet typischerweise Standardverfahren der organischen Synthese und Reinigungsschritte.
Biologische Aktivität
Progabide is a synthetic derivative of gamma-aminobutyric acid (GABA) that functions primarily as an agonist for both GABAA and GABAB receptors. Its biological activity has been extensively studied in various contexts, including its applications in the treatment of epilepsy, spasticity, and other neurological disorders. This article provides a comprehensive overview of the biological activity of progabide, highlighting its mechanisms of action, clinical findings, and relevant case studies.
Progabide exerts its pharmacological effects through the following mechanisms:
- GABA Receptor Agonism : Progabide enhances the binding affinity of GABA to its receptors, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuronal membrane, thereby reducing excitability and neurotransmitter release .
- Calcium Channel Modulation : Activation of GABAB receptors by progabide inhibits calcium influx through voltage-dependent channels, further decreasing excitatory neurotransmitter release .
- Neurotransmitter Release Inhibition : The compound plays a role in modulating synaptic transmission by inhibiting the release of excitatory amino acids, which is crucial in conditions characterized by excessive neuronal activity .
Pharmacokinetics
- Bioavailability : Progabide is well absorbed with a bioavailability of approximately 60% .
- Half-Life : The drug has a half-life of about 4 hours, necessitating multiple doses for sustained therapeutic effects .
- Protein Binding : It exhibits high protein binding (95%), influencing its distribution and elimination .
Epilepsy Treatment
Progabide has been primarily investigated for its anticonvulsant properties. A comparative study involving 64 patients with therapy-resistant seizures found that progabide did not significantly outperform placebo in terms of seizure control, although it was associated with elevated hepatic enzymes in some cases .
Spasticity Management
In a randomized controlled trial involving patients with multiple sclerosis-related spasticity, progabide demonstrated a reduction in spasticity without significant loss of motor function. Out of 32 participants, 40% opted to continue treatment after the study due to its perceived benefits .
Study on Anticonvulsant Effects
A study conducted on rats evaluated the anticonvulsant effects of progabide across different developmental stages. Results indicated that while adult rats showed a suppression of generalized tonic-clonic seizures, younger rats exhibited varying responses depending on age and dosage. Specifically, significant reductions in seizure severity were noted at specific doses in younger subjects .
Long-term Efficacy in Multiple Sclerosis
The long-term follow-up of patients treated with progabide for spasticity revealed sustained benefits and tolerability. However, adverse events were reported, including elevated liver enzymes which resolved upon discontinuation of the drug .
Summary of Findings
Study Type | Findings |
---|---|
Comparative Study on Epilepsy | Progabide was inferior to valproate; no significant difference from placebo observed. |
Spasticity Management | Reduced spasticity without loss of motor power; 40% preference for continued use post-study. |
Animal Study | Age-dependent efficacy; significant reduction in seizure severity in younger rats at certain doses. |
Eigenschaften
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-12-5-3-11(4-6-12)17(21-9-1-2-16(20)23)14-10-13(19)7-8-15(14)22/h3-8,10,22H,1-2,9H2,(H2,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALRBWGSVJPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)N)C2=C(C=CC(=C2)F)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00878140 | |
Record name | Progabide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Progabide binds to both GABAA and GABAB receptors located on the terminals of primary afferent fibers. Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition. Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters. | |
Record name | Progabide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62666-20-0, 104880-78-6 | |
Record name | Progabide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62666-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Progabide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062666200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Progabide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104880786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Progabide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Progabide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00878140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Progabide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROGABIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112E50TORV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROGABIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38C836J57Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
133-135 °C | |
Record name | Progabide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.